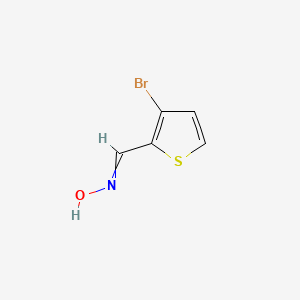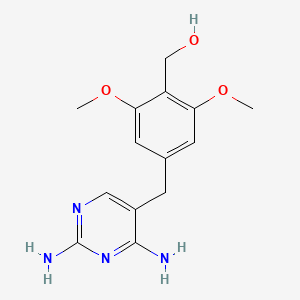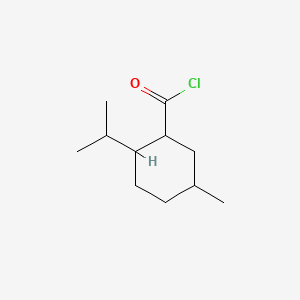amine](/img/structure/B8759586.png)
[2,2-dimethyl-3-(methylamino)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N’,2,2-tetramethyl- is an organic compound with the molecular formula C7H18N2. It is also known as N,N,2,2-tetramethylpropane-1,3-diamine. This compound is a colorless to light yellow liquid with a strong amine odor. It is a tertiary amine and is used in various chemical reactions and industrial applications .
Preparation Methods
1,3-Propanediamine, N,N’,2,2-tetramethyl- can be synthesized through several methods. One common method involves the methylation of 1,3-diaminopropane with formaldehyde. Another method involves the reaction of dimethylaminopropionitrile with dimethylamine . These reactions typically require specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
1,3-Propanediamine, N,N’,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediamine, N,N’,2,2-tetramethyl- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a corrosion inhibitor, textile auxiliary, flotation agent, and emulgator.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’,2,2-tetramethyl- involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons. These lone pairs can interact with electrophiles, leading to various chemical reactions. The compound can also form hydrogen bonds, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3-Propanediamine, N,N’,2,2-tetramethyl- can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but differs in the position of methyl groups.
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine: This compound has additional methyl groups on the carbon chain, making it more sterically hindered.
N,N-Dimethylneopentanediamine: This compound has a different arrangement of methyl groups, leading to different reactivity and applications.
1,3-Propanediamine, N,N’,2,2-tetramethyl- is unique due to its specific structure, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,5-8-3)6-9-4/h8-9H,5-6H2,1-4H3 |
InChI Key |
JXRIGNBVDJINOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)CNC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
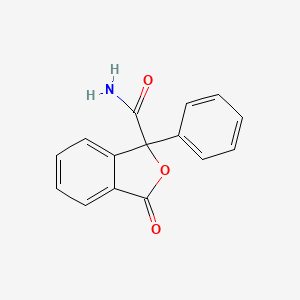
![4-Chloro-2-isopropylthieno[3,2-d]pyrimidine](/img/structure/B8759512.png)
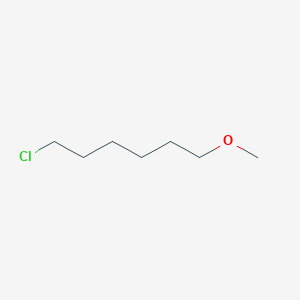
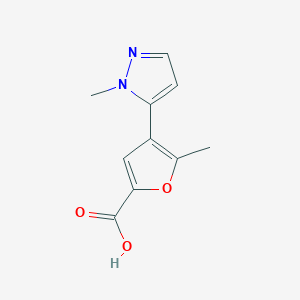
![2-Methyl-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B8759523.png)
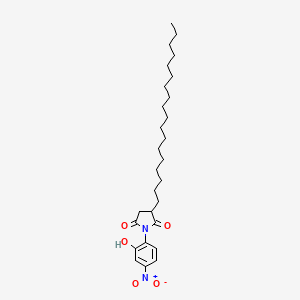
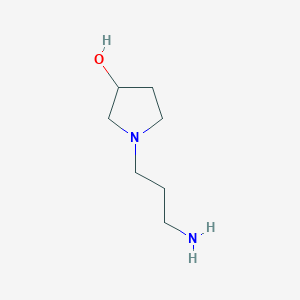
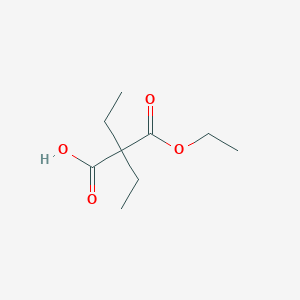
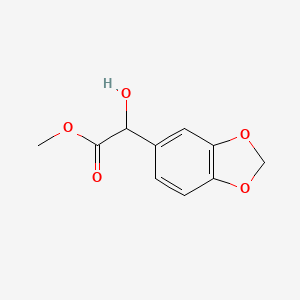
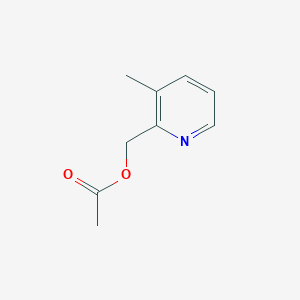
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)phenyl]-](/img/structure/B8759572.png)
